N'-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
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Overview
Description
N’-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 2-cyanophenylamine and 4-morpholin-4-ylthian-4-ylmethanol. These intermediates are then subjected to condensation reactions under controlled conditions to form the final oxamide compound. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-methanethiol: A related compound with a similar morpholine structure.
Morpholin-4-yl-phosphonic acid bis-(4-chloro-phenyl) ester: Another compound featuring a morpholine group.
Uniqueness
N’-(2-Cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c20-13-15-3-1-2-4-16(15)22-18(25)17(24)21-14-19(5-11-27-12-6-19)23-7-9-26-10-8-23/h1-4H,5-12,14H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSRECSBTXBYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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